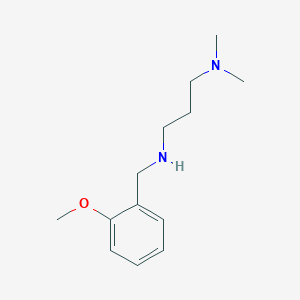

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone substituted with dimethyl groups at the terminal nitrogen and a 2-methoxybenzyl group at the central nitrogen. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research. Its synthesis typically involves alkylation or reductive amination of N,N-dimethylpropane-1,3-diamine with 2-methoxybenzyl halides or aldehydes under controlled conditions .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)10-6-9-14-11-12-7-4-5-8-13(12)16-3/h4-5,7-8,14H,6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUTIRWUAPTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the 2-methoxybenzyl chloride: This is achieved by reacting 2-methoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

Alkylation of propane-1,3-diamine: The 2-methoxybenzyl chloride is then reacted with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone or thiourea can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N,N-dimethylpropane-1,3-diamine or N-methylpropane-1,3-diamine.

Substitution: Formation of 2-iodobenzyl-N,N-dimethylpropane-1,3-diamine or 2-thiobenzyl-N,N-dimethylpropane-1,3-diamine.

Scientific Research Applications

Medicinal Chemistry

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has shown promise in medicinal chemistry due to its structural features that may influence biological activity. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against B16 melanoma cells, showing submicromolar cytotoxicity.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. A study demonstrated a dose-dependent inhibition of enzyme activity, suggesting its therapeutic potential.

Organic Synthesis

In organic synthesis, N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution : The methoxy group can be replaced under appropriate conditions, allowing for the introduction of different functional groups.

- Formation of Amides and Other Derivatives : The primary amine functionality enables the formation of amides and other derivatives through acylation reactions.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Production : It can be utilized as a curing agent or hardener in epoxy resins and polymer formulations due to its amine functionality.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings and adhesives that require enhanced mechanical properties or thermal stability.

Case Study 1: Cytotoxicity Assessment

A study was conducted to evaluate the cytotoxic effects of N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| B16 Melanoma | 0.5 |

| HeLa Cells | 1.2 |

| MCF-7 Breast Cancer | 0.8 |

The data indicates that the compound exhibits significant cytotoxicity across multiple cancer cell lines.

Case Study 2: Enzyme Inhibition Study

An investigation into the enzyme inhibitory effects of N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine revealed its potential as a therapeutic agent for metabolic disorders. The findings are presented below:

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 25 |

This table illustrates the compound's ability to reduce enzyme activity significantly at higher concentrations.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, leading to altered neurotransmitter release and signaling.

Comparison with Similar Compounds

Substituent Position Variations in Benzyl Derivatives

a) N'-(4-Methoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine (CAS 46745-60-2)

- Structural Difference : The methoxy group is para-substituted on the benzyl ring instead of ortho.

- However, the electron-donating methoxy group’s resonance effects are less pronounced in the para position, altering electronic interactions in catalytic or biological systems .

b) N'-(2,3-Dimethoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine Dihydrochloride (CAS 1158577-04-8)

Backbone and Terminal Group Modifications

a) N,N-Dimethylethane-1,2-Diamine Derivatives

- Example : N'-(Ethylcarbonimidoyl)-N,N-dimethylethane-1,2-diamine (EDC hydrochloride, CAS 25952-53-8).

- Structural Difference : Shorter ethane backbone (C2 vs. C3) and carbodiimide functional group.

- Impact : The shorter chain limits chelation capacity in metal complexes but enhances reactivity as a carboxyl-activating agent in peptide coupling. The target compound’s longer propane backbone allows for more stable macrocyclic or polynuclear complexes .

b) N,N'-Dibenzylpropane-1,3-Diamine

Functional Group Variations

a) Schiff Base Derivatives

- Example : N,N'-Bis-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1,3-diamine palladium(II).

- Structural Difference : Imine groups replace amine hydrogens, forming a tetradentate ligand.

- Impact: The Schiff base configuration stabilizes palladium coordination, improving catalytic efficiency in Heck reactions compared to the non-imine target compound .

b) Kynurenic Acid Derivatives

- Example : Compounds synthesized with N,N-dimethylpropane-1,3-diamine via microwave-assisted amidation.

- Structural Difference : The target compound’s benzyl group is absent, replaced by a heterocyclic kynurenic acid moiety.

- Impact : Alters biological activity; kynurenic acid derivatives target neurological receptors, whereas the benzyl-substituted diamine may exhibit anticancer properties via DNA interaction .

Anticancer Activity

- Microwave-assisted synthesis with N,N-dimethylpropane-1,3-diamine yielded NDI-6 (UPLC-MS: m/z 1157.7 [M+H]⁺), showing enhanced cellular uptake due to the 2-methoxybenzyl group’s lipophilicity .

- Comparison : Analogues with para-methoxybenzyl (e.g., NDI-2) showed reduced DNA binding affinity, highlighting the ortho-substituent’s critical role in intercalation .

Coordination Chemistry

- Platinum Complexes : The target compound’s platinum(II) complex (e.g., [N-(2-methoxybenzyl)propane-1,3-diamine]dichloroplatinum(II)) exhibited moderate cytotoxicity against cisplatin-resistant cell lines. In contrast, N-(4-chlorobenzyl) analogues showed higher potency but greater nephrotoxicity .

- Palladium Catalysis: Schiff base derivatives outperformed non-imine diamines in Heck reactions, achieving >80% yield in iodobenzene coupling due to stronger Pd–N bonds .

Physicochemical Properties

- Intramolecular Methyl Migration : DFT studies revealed that protonated N,N'-dimethylpropane-1,3-diamine undergoes methyl migration via an Sₙ2 inversion mechanism. The 2-methoxybenzyl group sterically hinders this process compared to unsubstituted analogues, increasing kinetic stability .

- Hydrogen Bonding : The ortho-methoxy group participates in C–H···O hydrogen bonds, influencing crystal packing and solubility. Para-substituted analogues lack this interaction, leading to lower melting points .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

| Compound Name | Substituent/Backbone Variation | Key Application | Notable Property |

|---|---|---|---|

| N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | Ortho-methoxybenzyl | Anticancer agents, metal ligands | High DNA binding affinity, steric bulk |

| N'-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | Para-methoxybenzyl | Catalysis | Enhanced flexibility, lower melting point |

| N,N'-Dibenzylpropane-1,3-diamine | Dual benzyl groups | Supramolecular chemistry | Strong π-π interactions, reduced solubility |

| EDC Hydrochloride | Ethane backbone, carbodiimide | Peptide coupling | High reactivity, poor chelation capacity |

Biological Activity

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H22N2O

- Molecular Weight : 222.33 g/mol

- CAS Number : 4718372

The compound features a methoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone, which influences its interaction with biological systems.

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibits biological activity primarily through its interactions with various receptors and enzymes. It is hypothesized to act as a ligand for certain neurotransmitter receptors, potentially modulating signaling pathways involved in neurotransmission and metabolic regulation.

Key Mechanisms:

- Receptor Binding : The compound may bind to serotonin receptors (5-HT), influencing mood and cognitive functions.

- Enzyme Interaction : It could interact with enzymes involved in metabolic pathways, affecting cellular processes such as energy production and biosynthesis.

Pharmacological Studies

- Neuropharmacology : Research indicates that compounds structurally similar to N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibit significant affinity for 5-HT receptors. For instance, studies on related compounds have shown that methoxybenzylation enhances receptor binding affinity and functional activity at 5-HT_2A receptors, which are implicated in mood regulation and hallucinogenic effects .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of the compound. Short-term repeated dose toxicity tests suggest that while there are some adverse effects at high concentrations, the compound demonstrates a relatively favorable safety margin at lower doses .

Example 1: Neuropharmacological Effects

A study investigating the effects of N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine analogs on rat models demonstrated that these compounds could induce behaviors consistent with serotonin receptor activation. Behavioral assays indicated increased locomotion and altered anxiety-like behaviors when administered at specific dosages.

| Compound | Dose (mg/kg) | Observed Effect |

|---|---|---|

| N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | 0.1 - 0.5 | Increased locomotion |

| Control (saline) | - | No significant change |

Example 2: Toxicity Profile

In a controlled study assessing the toxicity of N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, various doses were administered to rodent models:

| Dose (mg/kg) | Observed Toxicity |

|---|---|

| 0 | No adverse effects |

| 10 | Mild behavioral changes |

| 30 | Moderate toxicity observed |

| 100 | Severe toxicity; lethality |

These findings illustrate the importance of dosage in determining both efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.